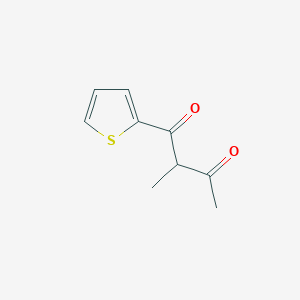
2-Methyl-1-(thiophen-2-YL)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is an organic compound with the molecular formula C9H10O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione typically involves the condensation of thiophene derivatives with appropriate carbonyl compounds. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene under acidic conditions . Another method involves the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated derivatives.
科学的研究の応用
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)[][4].
作用機序
The mechanism of action of 2-Methyl-1-(thiophen-2-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context[4][4].
類似化合物との比較
Similar Compounds
4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione: A fluorinated derivative with similar structural features but different chemical properties.
1-(Thiophen-2-yl)butane-1,3-dione: A non-methylated analog with distinct reactivity and applications
Uniqueness
2-Methyl-1-(thiophen-2-yl)butane-1,3-dione is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules.
特性
分子式 |
C9H10O2S |
|---|---|
分子量 |
182.24 g/mol |
IUPAC名 |
2-methyl-1-thiophen-2-ylbutane-1,3-dione |
InChI |
InChI=1S/C9H10O2S/c1-6(7(2)10)9(11)8-4-3-5-12-8/h3-6H,1-2H3 |
InChIキー |
IJAYHSXQTPTMRD-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C)C(=O)C1=CC=CS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


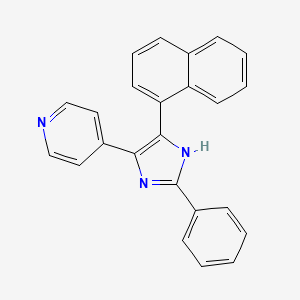
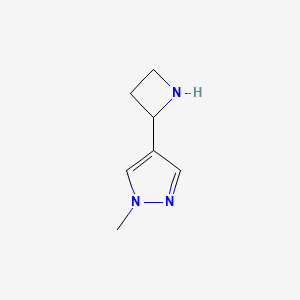
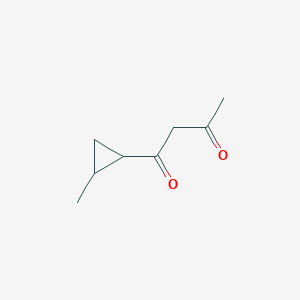
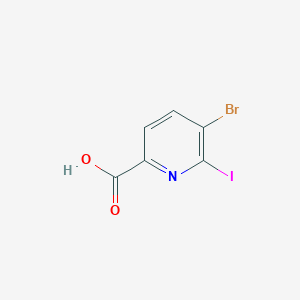
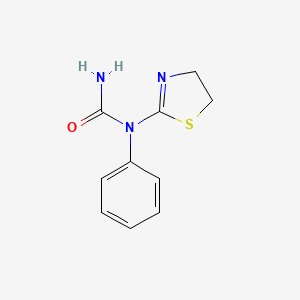

![Tribenzo[a,c,h]phenazine](/img/structure/B13078219.png)
![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
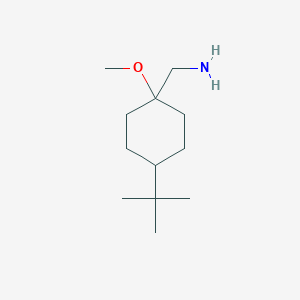
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
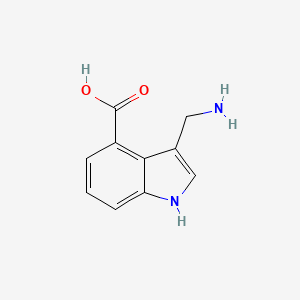
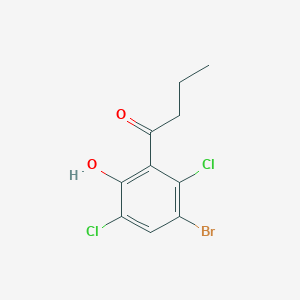

amine](/img/structure/B13078248.png)
